2-Nonylisoindole-1,3-dione
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Overview
Description
2-Nonylisoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their diverse chemical reactivity and promising applications in various fields. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The nonyl group attached to the isoindoline ring enhances its hydrophobic properties, making it a valuable compound in different scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonylisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless reactions and heating. For instance, a green synthesis technique involves simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride and primary amines in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nonylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered chemical properties.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The nonyl group can be substituted with other functional groups, resulting in a wide range of derivatives with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications, such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Nonylisoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the production of dyes, pigments, and polymer additives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-Nonylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to bind to these enzymes’ active sites, inhibiting their activity and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Nonylisoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
- N-Phenylisoindoline-1,3-dione
- N-Methylisoindoline-1,3-dione
- N-Butylisoindoline-1,3-dione
Uniqueness
What sets this compound apart from these similar compounds is its nonyl group, which enhances its hydrophobic properties and potentially increases its biological activity and chemical stability. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-nonylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHBXRHZXQZIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367856 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82181-90-6 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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